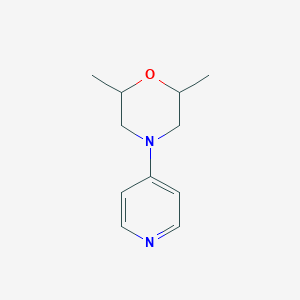
2,6-Dimethyl-4-(pyridin-4-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(pyridin-4-yl)morpholine: is a heterocyclic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with a pyridine derivative under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
2,6-Dimethyl-4-(pyridin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may bind to active sites on enzymes, altering their activity and affecting biochemical pathways .
類似化合物との比較
2,6-Dimethylmorpholine: Lacks the pyridine ring, making it less versatile in certain applications.
4-Morpholinopyridine: Similar structure but without the methyl groups at positions 2 and 6, which can affect its reactivity and properties.
Uniqueness: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine is unique due to the presence of both the morpholine and pyridine rings, as well as the methyl groups at positions 2 and 6. These structural features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2,6-dimethyl-4-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C11H16N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
OIYPHRUVZOVRSR-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


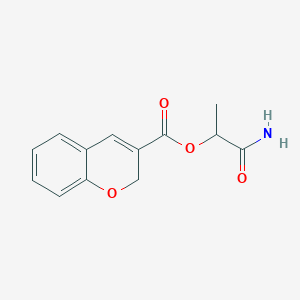

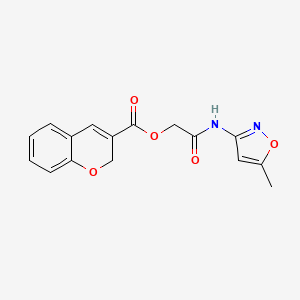
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)

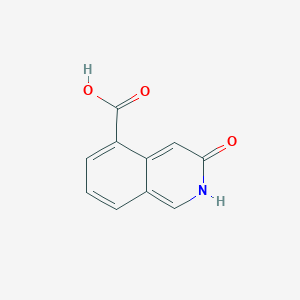

![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
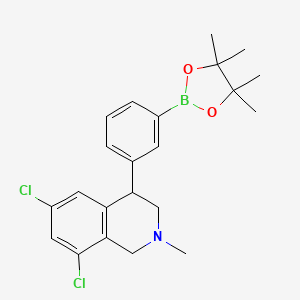

![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
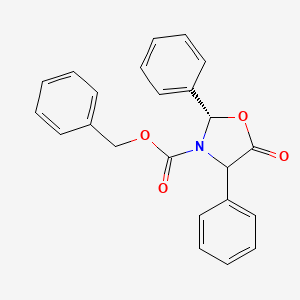
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
